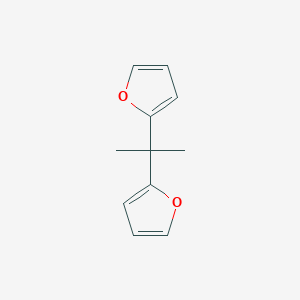

2,2-Di(2-furyl)propane

Descripción general

Descripción

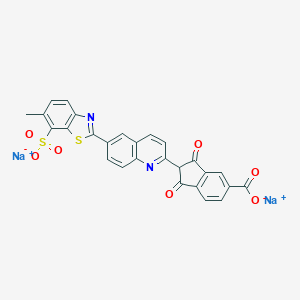

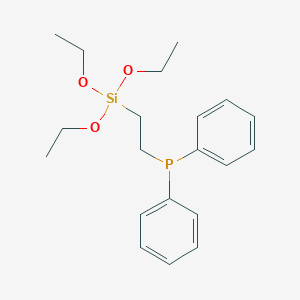

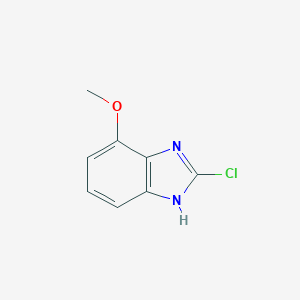

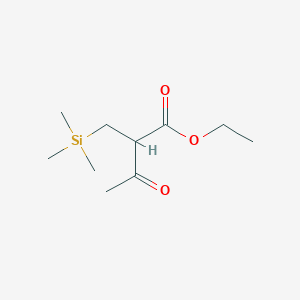

Furan, 2,2'-(1-methylethylidene)bis- is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality Furan, 2,2'-(1-methylethylidene)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan, 2,2'-(1-methylethylidene)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fabricación de caucho

2,2-Di(2-furyl)propane: es un precursor de bis(tetrahidrofuryl)propano, un aditivo de caucho utilizado en la producción de caucho con alto contenido de vinilo . Este tipo de caucho es esencial para la fabricación de neumáticos de alto rendimiento, ofreciendo una mejor adherencia y durabilidad.

Investigación farmacéutica

En los productos farmacéuticos, este compuesto se utiliza para la investigación de proteómica, que implica el estudio de los proteomas y sus funciones . Los conocimientos obtenidos de esta investigación pueden conducir al desarrollo de nuevos fármacos y estrategias terapéuticas.

Ciencia de los materiales

El papel del compuesto en la ciencia de los materiales está relacionado con su uso en la síntesis de polímeros y recubrimientos. Sus derivados pueden mejorar las propiedades de los materiales, como la resistencia al calor y la degradación química .

Síntesis química

This compound sirve como un bloque de construcción en la síntesis química, particularmente en la formación de compuestos orgánicos complejos. Está involucrado en reacciones que producen varios derivados de furano, que son valiosos en la síntesis de una amplia gama de productos químicos .

Ciencia ambiental

Si bien no se citan aplicaciones específicas en la ciencia ambiental, los derivados del compuesto podrían utilizarse potencialmente en el desarrollo de materiales o procesos ecológicos .

Producción de energía

Los derivados del compuesto, obtenidos de la biomasa, se exploran por su potencial en la producción de energía, especialmente como parte de los biocombustibles y otras fuentes de energía renovables .

Industria alimentaria

Aunque no se detallan aplicaciones directas en la industria alimentaria, los derivados de furano, relacionados con this compound, a veces se utilizan como agentes aromatizantes o en materiales de envasado de alimentos .

Biotecnología

En la biotecnología, this compound se utiliza en la investigación de proteómica, ayudando a comprender las interacciones y funciones de las proteínas, lo que es crucial para el avance de las aplicaciones biotecnológicas .

Nanotecnología

No se mencionan explícitamente las aplicaciones en nanotecnología, pero el papel del compuesto en la síntesis de polímeros podría contribuir a la creación de nanocompuestos y materiales nanoestructurados .

Mecanismo De Acción

Target of Action

It is known to be a condensation product of furan and acetone , suggesting that its targets could be related to these compounds.

Mode of Action

2,2-Di(2-furyl)propane is synthesized through the reaction of two equivalents of furan and one equivalent of acetone, employing concentrated hydrochloric acid as the catalyst . The two furan moieties in this compound may further react, at their respective unsubstituted 5-positions, with additional acetone .

Biochemical Pathways

It is a precursor (via hydrogenation) to the rubber additive bis(tetrahydrofuryl)propane used in the manufacture of high vinyl content rubber for high-performance tires .

Pharmacokinetics

It is a relatively high boiling liquid (boiling point: 85−90 °c at 13 torr ), which may impact its bioavailability.

Result of Action

It is known to be a precursor to the rubber additive bis(tetrahydrofuryl)propane, suggesting that its action may result in the production of this compound .

Action Environment

It is known to be a relatively high boiling liquid , suggesting that temperature could be a significant environmental factor influencing its action.

Propiedades

IUPAC Name |

2-[2-(furan-2-yl)propan-2-yl]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBSTYYRPIFDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CO1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9073416 | |

| Record name | Furan, 2,2'-(1-methylethylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Furan, 2,2'-(1-methylethylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17920-88-6 | |

| Record name | 2,2′-(1-Methylethylidene)bis[furan] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17920-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Di-2-furylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017920886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,2'-(1-methylethylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2,2'-(1-methylethylidene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9073416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DI-2-FURYLPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5XD66N8BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tripotassium;[hydroxy(oxido)phosphoryl] phosphate](/img/structure/B93883.png)